3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14FNO.ClH/c1-14-11-3-2-7 (6-10 (11)12)8-4-9 (13)5-8;/h2-3,6,8-9H,4-5,13H2,1H3;1H/t8-,9-; . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Antibacterial Activity
Research has demonstrated that compounds related to 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride possess significant antibacterial activity. A study by Arutyunyan et al. (2017) synthesized secondary propanaryl amines, which include structurally similar compounds, showing high antibacterial efficacy (Arutyunyan, Akopyan, Akopyan, Stepanyan, Panosyan, & Gevorgyan, 2017).
Biological Activity
Investigations into the biological activity of hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones, closely related to the compound , have been conducted. This research aimed to study the local anesthetic and anti-inflammatory activities of these compounds (Gevorgyan, Gabrielyan, Apoyan, Podol'skaya, Sukasyan, Sarkisyan, Azlivyan, Akopyan, & Mndzhoyan, 1989).
Kinetics and Mechanisms of Reactions
The kinetics and mechanisms of reactions involving similar compounds have been studied. Castro et al. (2001) examined the reactions of 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates with alicyclic amines, providing insights into the chemical behavior of these compounds (Castro, Leandro, Quesieh, & Santos, 2001).
Antiviral Activity
The antiviral potential of related compounds has been explored. Sato and Maruyama (1995) developed a new procedure for synthesizing 3'-fluorocarbocyclic oxetanocin A, which showed broad-spectrum antiviral activity, especially against human cytomegalovirus (Sato & Maruyama, 1995).
Histochemical Applications
Björklund and Stenevi (1970) discussed the use of similar compounds in histochemistry, highlighting their effectiveness in demonstrating tryptamines and 3-methoxylated phenylethylamines through acid-catalyzed formaldehyde reactions (Björklund & Stenevi, 1970).
Cytotoxic Agents
Mete, Gul, and Kazaz (2007) synthesized 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which include structurally similar compounds, as potential potent cytotoxic agents (Mete, Gul, & Kazaz, 2007).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c1-14-11-3-2-7(6-10(11)12)8-4-9(13)5-8;/h2-3,6,8-9H,4-5,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPQBGLLIHTTKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(C2)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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